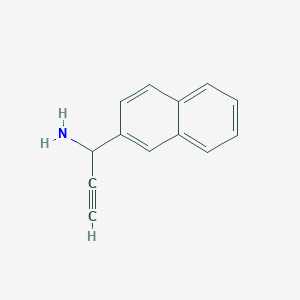

1-(Naphthalen-2-yl)prop-2-yn-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H11N |

|---|---|

Molecular Weight |

181.23 g/mol |

IUPAC Name |

1-naphthalen-2-ylprop-2-yn-1-amine |

InChI |

InChI=1S/C13H11N/c1-2-13(14)12-8-7-10-5-3-4-6-11(10)9-12/h1,3-9,13H,14H2 |

InChI Key |

GBSWUFWUETVZSK-UHFFFAOYSA-N |

Canonical SMILES |

C#CC(C1=CC2=CC=CC=C2C=C1)N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of Naphthalene Propargylamines

Cyclization Reactions for Heterocyclic Synthesis

The dual functionality of naphthalene-propargylamines makes them ideal precursors for cyclization reactions, leading to a variety of heterocyclic structures. These transformations often proceed with high efficiency and regioselectivity, providing access to libraries of compounds for biological screening and materials science applications.

Formation of Nitrogen-Containing Heterocycles

Naphthalene-propargylamines serve as key starting materials for the synthesis of numerous nitrogen-containing heterocycles. The inherent reactivity of the propargylamine (B41283) unit facilitates the construction of five- and six-membered rings, as well as more complex fused systems.

Pyrroles: The synthesis of pyrrole (B145914) skeletons can be achieved using propargylamine derivatives. exlibrisgroup.comorientjchem.orgrsc.org Both transition-metal-catalyzed and metal-free strategies have been developed for this purpose. exlibrisgroup.com Multi-component reactions, in particular, offer an efficient route to highly substituted pyrroles. orientjchem.orgrsc.org One such method involves the reaction of primary amines, alkyl propiolates, and diethyl oxalate (B1200264) in water, providing a green and catalyst-free approach to polysubstituted pyrrole derivatives. orientjchem.org

Pyridines: Polysubstituted pyridines can be efficiently synthesized from propargylamines and unsaturated carbonyl compounds. nih.gov This transformation proceeds through a tandem condensation/alkyne isomerization/6π 3-azatriene electrocyclization sequence. nih.gov The reaction is applicable to a wide range of substrates and can be performed on a large scale. nih.gov Copper(II) compounds have also been shown to catalyze the reaction of propargylamines with cyclic ketones to yield functionalized pyridines. enamine.net

Thiazoles: N-Propargylamines are valuable precursors for the synthesis of thiazole (B1198619) cores. researchgate.net They can undergo various cyclization reactions to produce thiazole derivatives, which are important structural units in many natural products and medicinal compounds. researchgate.net For instance, the reaction of N-propargylamines with isothiocyanates is a common method for constructing the thiazole ring. researchgate.net

Oxazoles: The cycloisomerization of N-propargylamides is a practical method for synthesizing oxazoles. researchgate.netscite.ai This transformation can be promoted by various catalysts, including gold and visible-light-promoted selenium-π-acid catalysts. researchgate.net The reaction proceeds via a 5-exo-dig cyclization process. researchgate.net

Quinolines: While direct synthesis from 1-(naphthalen-2-yl)prop-2-yn-1-amine is less documented, the quinoline (B57606) core itself is often synthesized through reactions involving aniline (B41778) derivatives. rsc.org The structural similarity of the naphthalene (B1677914) group to the benzene (B151609) ring in aniline suggests potential pathways for quinoline synthesis through annulation reactions. The synthesis of quinoline-containing azaphenothiazines has been reported, highlighting the utility of naphthalene derivatives in constructing complex heterocyclic systems. nih.govresearchgate.net

Imidazoles: N-propargylamines are versatile starting materials for the synthesis of imidazoles and their fused analogues. rsc.org Various protocols have been developed, often focusing on achieving high efficiency and regioselectivity. rsc.org These methods can involve base-catalyzed addition of propargylamines to carbodiimides or metal-catalyzed reactions. rsc.org

Imidazopyridines: The synthesis of imidazo[1,2-a]pyridines can be achieved through a (3 + 2) cycloaddition reaction of propargyl alcohols and 2-aminopyridines, promoted by NaIO4/TBHP. nih.gov This method demonstrates good functional group tolerance and provides access to C3-carbonylated imidazopyridines. nih.gov

The following table summarizes the types of heterocycles synthesized from naphthalene-propargylamine derivatives and the general reaction conditions.

| Heterocycle | Reactants | General Conditions | Reference(s) |

| Pyrroles | Propargylamines, Alkyl Propiolates, Diethyl Oxalate | Water, 70°C | orientjchem.org |

| Pyridines | Propargylamines, Unsaturated Carbonyl Compounds | Tandem Condensation/Isomerization/Electrocyclization | nih.gov |

| Thiazoles | N-Propargylamines, Isothiocyanates | Base-catalyzed Cascade Reaction | researchgate.net |

| Oxazoles | N-Propargylamides | Gold or Selenium Catalysis, Visible Light | researchgate.net |

| Quinolines | Diquinodithiins, 1-Naphthylamine Hydrochloride | High Temperature (200-205°C) | nih.govresearchgate.net |

| Imidazoles | Propargylamines, Carbodiimides | Base-catalyzed Addition | rsc.org |

| Imidazopyridines | Propargyl Alcohols, 2-Aminopyridines | NaIO4/TBHP, 120°C | nih.gov |

Cycloisomerization Reactions

Cycloisomerization represents an atom-economical method for the synthesis of heterocyclic compounds from propargylamines. These reactions involve the intramolecular rearrangement of the starting material to form a cyclic product without the loss of any atoms. For instance, the gold-catalyzed cycloisomerization of N-propargylcarboxamides leads to the formation of 2,5-disubstituted oxazoles. researchgate.net This reaction proceeds under mild conditions and can even allow for the observation of a 5-methylene-4,5-dihydrooxazole intermediate. researchgate.net

Intramolecular Cyclizations and Annulations

Intramolecular cyclization of appropriately substituted naphthalene-propargylamines provides a powerful strategy for constructing fused polycyclic aromatic systems. The electrophilic cyclization of arene-containing propargylic alcohols, which are structurally related to this compound, can lead to the formation of substituted naphthalenes and other fused aromatic compounds. nih.gov For example, the cyclization of a 2-naphthyl alkynol occurs selectively at the 1-position of the naphthalene ring. nih.gov These reactions are often regioselective and can be carried out under mild conditions using various electrophiles such as iodine monochloride, bromine, and N-bromosuccinimide. nih.gov

Addition Reactions to the Alkyne Moiety

The carbon-carbon triple bond in this compound is susceptible to a variety of addition reactions, further expanding its synthetic utility.

Hydroamination Reactions

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org While intermolecular hydroamination of unactivated alkynes can be challenging, intramolecular versions are more common, particularly for the synthesis of nitrogen heterocyles. libretexts.org Catalysts, including those based on lanthanide metals, are often required to facilitate this transformation. libretexts.org The reaction is atom-economical and offers a direct route to amines and enamines. wikipedia.org

Conjugate Addition Reactions

The alkyne moiety in propargylamines can participate in conjugate addition reactions, where a nucleophile adds to the β-carbon of the α,β-unsaturated system that can be formed in situ. libretexts.orgyoutube.com For instance, the direct asymmetric α-C–H conjugate addition of NH2-unprotected propargylamines to α,β-unsaturated ketones has been achieved using a chiral pyridoxal (B1214274) catalyst. acs.org This reaction leads to the formation of chiral polysubstituted 1-pyrrolines with high diastereoselectivity and enantioselectivity. acs.org

Cascade and Tandem Reactions Utilizing the Propargylamine Scaffold

The propargylamine motif within this compound is a key reactive handle for initiating cascade and tandem reactions, enabling the efficient synthesis of complex heterocyclic and polycyclic structures. These reactions often proceed through a series of intramolecular events, triggered by the activation of the alkyne or the strategic participation of the amine group.

A significant strategy involves the gold-catalyzed cascade cyclization of related N-propargylaniline derivatives. kyoto-u.ac.jpnih.gov In these processes, the gold catalyst activates the alkyne, facilitating an initial cyclization that can be followed by subsequent intramolecular transformations. For instance, the gold-catalyzed reaction of 2-alkynyl-N-propargylanilines leads to the formation of tetracyclic fused indolines through a migration of the propargyl group and subsequent hydroarylation. kyoto-u.ac.jpnih.gov While the specific substrate this compound has not been explicitly reported in this context, the underlying principles suggest its potential to undergo analogous transformations, leading to novel polycyclic aromatic systems incorporating the naphthalene moiety.

Another potential cascade pathway involves the initial conversion of the amine to an amide, followed by intramolecular cyclization. For example, N-arylpropynamides, which can be synthesized from the parent amine, are known to undergo intramolecular cyclization to form quinolin-2-ones or spiro[4.5]trienones, depending on the reaction conditions and substituents. researchgate.net This highlights the potential of this compound to serve as a precursor to complex heterocyclic systems through a sequence of functionalization and subsequent cascade cyclization.

Tandem reactions that combine intermolecular bond formation with subsequent cyclization are also a powerful tool. The Sonogashira coupling of the terminal alkyne, followed by an intramolecular cyclization, is a well-established strategy for the synthesis of various heterocycles. researchgate.net This approach could be applied to this compound, where initial coupling with an appropriate partner containing a nucleophilic group could be followed by an intramolecular attack on the newly formed internal alkyne, leading to the construction of fused ring systems.

The following table summarizes representative cascade and tandem reactions that are conceptually applicable to the this compound scaffold based on studies of analogous systems.

| Reaction Type | Catalyst/Reagents | Potential Product Type | Reference |

|---|---|---|---|

| Gold-Catalyzed Cascade Cyclization | Gold(I) catalyst (e.g., IPrAuCl/AgSbF6) | Polycyclic Fused Indolines | kyoto-u.ac.jpnih.gov |

| Intramolecular Cyclization of N-Arylpropynamide Derivative | Base (e.g., Et3N, DBU) or Hypervalent Iodine Reagent | Benz[f]isoindolines or Halogenated Spiro[4.5]trienones | researchgate.netrsc.org |

| Tandem Sonogashira Coupling/Cyclization | Pd catalyst, Cu(I) cocatalyst, Base | Fused Heterocycles (e.g., Benzoquinolines) | researchgate.net |

Functional Group Transformations and Derivatization at Amine and Alkyne Sites

The presence of both a secondary amine and a terminal alkyne in this compound allows for a wide range of selective functional group transformations and derivatizations at either site. This dual reactivity enables the synthesis of a diverse library of compounds with tailored properties.

Derivatization of the Amine Group:

The secondary amine in this compound is nucleophilic and can readily undergo a variety of common transformations.

N-Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids with coupling agents to form the corresponding amides. For instance, reaction with acetyl chloride or acetic anhydride (B1165640) would yield N-acetyl-1-(naphthalen-2-yl)prop-2-yn-1-amine. This transformation is often quantitative and proceeds under mild conditions. rsc.orgnih.govresearchgate.net

N-Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride or methanesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine (B128534), affords the corresponding sulfonamides. These derivatives are often highly crystalline and can be useful for purification and characterization.

N-Alkylation: The amine can be alkylated using alkyl halides, although over-alkylation to the tertiary amine can be a competing process. Reductive amination with aldehydes or ketones provides a more controlled method for introducing alkyl groups.

Derivatization of the Alkyne Group:

The terminal alkyne is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions and cycloadditions.

Sonogashira Coupling: This palladium- and copper-catalyzed cross-coupling reaction is a powerful method for forming a new carbon-carbon bond between the terminal alkyne and aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgnrochemistry.comlibretexts.orgyoutube.com This reaction allows for the introduction of a wide range of substituents at the terminus of the propargyl group, leading to extended conjugated systems. The reaction is typically carried out under mild conditions with a variety of palladium catalysts and a copper(I) co-catalyst in the presence of an amine base. wikipedia.orgorganic-chemistry.org

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": The terminal alkyne can readily undergo a [3+2] cycloaddition with an organic azide (B81097) in the presence of a copper(I) catalyst to form a stable 1,4-disubstituted-1,2,3-triazole ring. nih.govnih.govrsc.orgyoutube.com This reaction is highly efficient, regioselective, and tolerates a wide range of functional groups, making it a powerful tool for creating complex molecular architectures and bioconjugates. A closely related reaction involving a 2-naphthyl propiolate and an azide has been shown to proceed with excellent yield and regioselectivity. mdpi.com

The following table provides an overview of key functional group transformations for this compound.

| Functional Group | Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| Amine | N-Acylation | Acetyl chloride, Triethylamine | N-acetyl-1-(naphthalen-2-yl)prop-2-yn-1-amine | rsc.orgnih.gov |

| N-Sulfonylation | p-Toluenesulfonyl chloride, Pyridine | N-(p-tolylsulfonyl)-1-(naphthalen-2-yl)prop-2-yn-1-amine | - | |

| N-Alkylation | Alkyl halide, Base | N-alkyl-1-(naphthalen-2-yl)prop-2-yn-1-amine | nih.gov | |

| Alkyne | Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) catalyst, Base | 1-(Naphthalen-2-yl)-3-arylprop-2-yn-1-amine | wikipedia.orgorganic-chemistry.orgnrochemistry.com |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Organic azide, Cu(I) catalyst | 1-(1-Substituted-1H-1,2,3-triazol-4-yl)-N-(naphthalen-2-yl)methanamine | nih.govnih.govmdpi.com |

Mechanistic Investigations of Naphthalene Propargylamine Reactions

Elucidation of Reaction Pathways and Transition States

The formation and subsequent reactions of naphthalene-propargylamines can proceed through several distinct pathways, including multicomponent coupling reactions and domino reactions initiated by rearrangement.

A prominent method for the synthesis of propargylamines is the A³ (aldehyde-alkyne-amine) coupling reaction. For the synthesis of 1-(naphthalen-2-yl)prop-2-yn-1-amine and its analogs, this typically involves the reaction of a naphthaldehyde, a primary or secondary amine, and a terminal alkyne. A transition-state model for the copper(I)-catalyzed enantioselective one-pot, three-component synthesis of propargylamines has been proposed, highlighting the organized arrangement of the aldehyde, amine, and alkyne around the metal center. organic-chemistry.org The ability of aminophosphonates, which are structural analogs, to mimic the transition states of amines in biological processes suggests that the geometry of the transition state is crucial for the reaction's success. mdpi.com

In other mechanistic pathways, derivatives of naphthalene-propargylamine can undergo complex transformations. For instance, aminium salts containing a 3-(naphthalen-1-yl)prop-2-ynyl moiety have been shown to undergo a domino reaction upon heating. researchgate.net This sequence is initiated by the β-elimination of a secondary amine to form a conjugated dienyne. This is followed by an electrocyclic reaction to generate a cyclic allene (B1206475) intermediate, which subsequently transforms into the final product via a 1,3- or 1,5-hydrogen shift. researchgate.net

Computational studies, such as those using Density Functional Theory (DFT), have been employed to analyze the electronic properties and transition states of related naphthalene-containing structures, like 1-(3-methoxy-phenyl)-3-naphthalen-1-yl-propenone. nih.gov Such analyses help in understanding electron density transfer during reactions, for example, identifying π–π* transitions between different parts of the molecule, which is fundamental to understanding reaction pathways. nih.gov

Table 1: Investigated Reaction Pathways

| Pathway | Description | Initiating Moiety | Key Steps | Ref |

|---|---|---|---|---|

| A³ Coupling | A one-pot, three-component reaction to form propargylamines. | Aldehyde, Amine, Alkyne | Formation of a metal-acetylide and an imine, followed by nucleophilic attack. | organic-chemistry.org |

| Domino Reaction | A multi-step transformation occurring under vacuum distillation. | N-[3-(naphthalen-1-yl)prop-2-yn-1-yl]aminium salt | 1. β-elimination of amine 2. Electrocyclic reaction 3. 1,3- or 1,5-hydrogen shift | researchgate.net | | Nucleophilic Substitution | Reaction of a naphthoquinone with an amine. | 2,3-dichloro- researchgate.netrsc.org-naphthoquinone and propargylamine (B41283) | Replacement of a chloro group with the propargylamine moiety, often base-assisted. | rsc.org |

Role of Catalysts and Ligands in Reaction Mechanisms and Selectivity

Catalysts and ligands are pivotal in directing the outcome and efficiency of reactions involving naphthalene-propargylamines, particularly in asymmetric synthesis.

Copper catalysts are widely used for propargylamine synthesis. A copper(I) complex of i-Pr-pybox-diPh has proven effective in catalyzing the enantioselective three-component synthesis of propargylamines. organic-chemistry.org Similarly, the combination of CuBr and the chiral ligand (R)-quinap facilitates the preparation of a broad range of chiral propargylamines with high yield and enantioselectivity. organic-chemistry.org The in-situ formation of the active copper(I) catalyst, often by reducing a Cu(II) salt like CuSO₄·5H₂O with a reducing agent such as sodium ascorbate, is a common strategy in these reactions, particularly in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reactions involving related alkyne precursors. mdpi.com

Silver catalysts, such as silver iodide, have been shown to catalyze the three-component coupling to generate propargylic amines in high yields, notably in water as a solvent and without the need for a co-catalyst. organic-chemistry.org Indium(III) bromide (InBr₃) in the presence of triethylamine (B128534) (Et₃N) is another effective system for promoting the alkynylation of aldehydes to form propargylic amines. organic-chemistry.org

In addition to metal catalysts, simple bases play a role. The synthesis of 2-chloro-3-(prop-2-yn-1-ylamino)naphthalene-1,4-dione from 2,3-dichloro- researchgate.netrsc.org-naphthoquinone and propargylamine is accelerated by the presence of a base like triethylamine (Et₃N) or potassium carbonate (K₂CO₃). rsc.org

Table 2: Catalysts and Ligands in Propargylamine Synthesis

| Catalyst System | Ligand/Co-catalyst | Reaction Type | Key Features | Ref |

|---|---|---|---|---|

| Copper(I) Complex | i-Pr-pybox-diPh | Enantioselective A³ Coupling | Efficient for aromatic aldehydes and anilines. | organic-chemistry.org |

| CuBr | (R)-quinap | Enantioselective A³ Coupling | High yield and enantioselectivity; highly diastereoselective with chiral amines/aldehydes. | organic-chemistry.org |

| CuSO₄·5H₂O | Sodium Ascorbate | CuAAC | In-situ reduction of Cu(II) to active Cu(I). | mdpi.com |

| Silver Iodide (AgI) | None | A³ Coupling | Effective in water; no co-catalyst needed. | organic-chemistry.org |

| InBr₃ | Et₃N | Alkynylation of Aldehydes | Promotes reaction for a variety of aldehydes. | organic-chemistry.org |

| None | Et₃N or K₂CO₃ | Nucleophilic Substitution | Base accelerates the reaction. | rsc.org |

Intermediate Characterization and Identification

The identification of transient species is fundamental to confirming proposed reaction mechanisms. In the reactions of naphthalene-propargylamines and their precursors, several types of intermediates have been identified or proposed.

In the domino reaction of N-[3-(naphthalen-1-yl)prop-2-yn-1-yl]-3-phenylprop-2-en-1-aminium bromides, a key intermediate is a cyclic allene . researchgate.net This species is formed via an electrocyclic reaction of a conjugated dienyne that results from an initial β-elimination step. The high reactivity of the allene intermediate leads to its rapid transformation into the final aromatic product. researchgate.net

In the context of metal-catalyzed A³ coupling reactions, the mechanism is understood to proceed through the formation of a metal acetylide (e.g., copper acetylide) and an imine (formed from the aldehyde and amine). These two intermediates then react, with the acetylide attacking the imine, to form the propargylamine product. While not always isolated, their formation is a cornerstone of the accepted mechanism.

In high-temperature, gas-phase reactions of the 2-naphthyl radical with allene or propyne (B1212725), a variety of naphthalene-based isomers are formed. researchgate.net These reactions proceed through radical addition mechanisms, leading to intermediates that can rearrange to form C₃-substituted naphthyl species and cyclopenta-ring-fused structures. researchgate.net The characterization of these products helps to piece together the complex reaction network and the intermediates involved at extreme temperatures.

Kinetic Studies of Reaction Rates and Product Distributions

Kinetic studies provide quantitative insight into reaction mechanisms, revealing the factors that control the speed of a reaction and the ratio of products formed.

Investigations into the reactions of the 1- and 2-naphthyl radicals with propyne and allene under combustion-like conditions (1300 ± 35 K) have been conducted to understand the formation of polycyclic aromatic hydrocarbons (PAHs). researchgate.net These studies show that the reactions lead to a variety of C₁₃H₁₀ isomers, including 2-(prop-2-yn-1-yl)naphthalene, 2-(prop-1-yn-1-yl)naphthalene, and 2-(propa-1,2-dien-1-yl)naphthalene. researchgate.net Understanding the kinetics of these pathways is essential for developing models that can accurately simulate the formation of soot precursors. researchgate.net

In multicomponent reactions, the rate of consumption of reagents can be monitored to determine reaction completion. For example, in the synthesis of a triazole from 2-naphthyl propiolate, Thin-Layer Chromatography (TLC) analysis was used to confirm the complete consumption of the starting materials after 12 hours at room temperature. mdpi.com While not a formal kinetic study, this provides a practical measure of the reaction timescale under specific conditions. Similarly, the progress of nucleophilic substitution reactions to form naphthoquinone analogues can be monitored over time, with reaction times of 18 hours or more being reported. rsc.org

Advanced Applications in Organic Synthesis and Material Science

Role as a Versatile Building Block for Complex Organic Molecules

The chemical scaffold of 1-(naphthalen-2-yl)prop-2-yn-1-amine serves as a versatile starting point for the construction of intricate organic molecules. The presence of both the naphthalene (B1677914) group and the propargylamine (B41283) functionality allows for a wide array of chemical transformations. The naphthalene core itself can be a crucial component in designing molecules with specific electronic or steric properties. For instance, naphthalene-based structures have been investigated for their potential in medicinal chemistry. ijpsjournal.comnih.gov

The propargylamine portion of the molecule is particularly reactive and offers multiple avenues for elaboration. The terminal alkyne can participate in various coupling reactions, while the amine group provides a site for nucleophilic attack or for the introduction of diverse functional groups. This dual reactivity makes it a powerful tool for synthetic chemists aiming to build complex molecular frameworks with a high degree of control and efficiency. The ability to introduce a naphthalene unit via this building block is advantageous in the synthesis of compounds where this moiety is essential for biological activity or material properties.

Synthesis of Diverse Nitrogen-Containing Organic Frameworks

The propargylamine motif is instrumental in the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules. The reactivity of the alkyne and amine groups in this compound allows for its participation in various cyclization reactions to form heterocycles such as pyridines and other diazanaphthalenes. nih.gov

For example, the A3 coupling reaction, a three-component reaction of an aldehyde, an alkyne, and an amine, is a powerful method for generating propargylamines. These products can then undergo further transformations to yield complex nitrogenous frameworks. The naphthalene substituent can influence the reactivity and selectivity of these transformations, guiding the formation of specific isomers. The development of catalytic systems, including those based on vanadium, has enabled the direct amination of naphthalene, highlighting the importance of incorporating nitrogen into this aromatic system to create valuable naphthylamine products. researchgate.netrsc.org

Development of Novel Synthetic Methodologies Employing Naphthalene-Propargylamine Scaffolds

The unique reactivity of the naphthalene-propargylamine scaffold has spurred the development of new synthetic methods. Gold-catalyzed reactions, for instance, have been shown to effectively functionalize naphthalene. beilstein-journals.org While some catalysts promote cyclopropanation, gold catalysts can facilitate the insertion of carbene groups into the C-H bonds of naphthalene, leading to functionalized naphthalene derivatives. beilstein-journals.org

Furthermore, cadmium-catalyzed domino reactions have been developed to access complex 1,6-enynes starting from propargylamine intermediates. acs.org This methodology involves a sequence of reactions including A3-coupling, 1,5-hydride transfer, hydrolysis, and another A3-coupling, demonstrating the utility of the propargylamine core in constructing intricate molecular architectures through multi-bond forming transformations. acs.org These novel methods highlight the potential of the this compound scaffold to inspire new and efficient synthetic strategies.

Applications in Click Chemistry and Conjugation Strategies

The terminal alkyne functionality of this compound makes it an ideal participant in "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). glenresearch.comorganic-chemistry.org This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions, making it a powerful tool for bioconjugation. glenresearch.comnih.gov

In this context, the naphthalene-propargylamine can be used to link the naphthalene moiety to other molecules, such as biomolecules or polymers. For example, an azide-modified molecule can be "clicked" onto the alkyne of this compound to form a stable triazole linkage. This strategy has been widely employed in the development of antibody-drug conjugates (ADCs), where the precise and stable attachment of a drug to an antibody is crucial. nih.govnih.gov The reliability and versatility of click chemistry allow for the creation of well-defined conjugates with controlled stoichiometry. nih.gov

Below is an interactive data table summarizing the applications of related naphthalene and propargylamine compounds in synthesis.

| Compound/Scaffold | Reaction Type | Application |

| Naphthalene | Gold-catalyzed functionalization | Synthesis of functionalized naphthalenes beilstein-journals.org |

| Naphthalene | One-step catalytic amination | Synthesis of naphthylamine researchgate.netrsc.org |

| Propargylamines | Cadmium-catalyzed domino reaction | Synthesis of 1,6-enynes acs.org |

| Naphthalene-1,4-dione analogues | Cyclization/Functionalization | Development of anticancer agents nih.gov |

| Alkyne-functionalized scaffolds | Azide-Alkyne Cycloaddition (Click Chemistry) | Bioconjugation, Antibody-Drug Conjugates glenresearch.comnih.govnih.gov |

Analytical and Spectroscopic Characterization Methodologies for Naphthalene Propargylamines

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and their neighboring protons. For 1-(Naphthalen-2-yl)prop-2-yn-1-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the naphthalene (B1677914) ring protons, the methine proton (CH), the amine proton (NH), and the acetylenic proton (C≡CH).

Naphthalene Protons: The seven protons on the naphthalene ring would typically appear in the aromatic region, from approximately 7.4 to 8.0 ppm. The complex splitting patterns would arise from spin-spin coupling between adjacent protons on the rings.

Methine Proton (CH-N): The proton on the carbon adjacent to both the naphthalene ring and the amine group would likely appear as a multiplet, due to coupling with the amine proton and the acetylenic proton. Its chemical shift would be influenced by the deshielding effects of the aromatic ring and the nitrogen atom.

Amine Proton (NH): The amine proton signal can be broad and its chemical shift is variable, often appearing between 1.5 and 3.5 ppm. Its position can be confirmed by a D₂O exchange experiment, which causes the NH peak to disappear.

Acetylenic Proton (C≡CH): The terminal alkyne proton is expected to appear as a triplet or doublet of doublets around 2.2-2.5 ppm, coupling with the methine proton.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.4 - 8.0 | Multiplet (m) |

| Methine (CH-N) | ~ 4.5 - 5.5 | Multiplet (m) |

| Amine (NH) | 1.5 - 3.5 | Broad Singlet (br s) |

| Acetylenic (C≡CH) | 2.2 - 2.5 | Triplet (t) or Doublet of Doublets (dd) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the determination of the total number of carbon environments.

For this compound, with a total of 13 carbon atoms, the spectrum would show:

Naphthalene Carbons: Ten signals would be present for the naphthalene ring carbons. The two carbons at the ring junction (quaternary carbons) would appear in the 130-135 ppm range, while the eight CH carbons of the ring would resonate between 122 and 129 ppm.

Propargyl Carbons: The two acetylenic carbons (C≡C) would have characteristic shifts, with the terminal C-H appearing around 70-75 ppm and the internal C-C resonating around 80-85 ppm.

Methine Carbon (CH-N): The carbon atom bonded to the nitrogen and the naphthalene ring would appear in the 45-55 ppm range.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Naphthalene (Quaternary) | 130 - 135 |

| Naphthalene (CH) | 122 - 129 |

| Acetylenic (C≡CH) | 80 - 85 |

| Acetylenic (C≡CH) | 70 - 75 |

| Methine (CH-N) | 45 - 55 |

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. nih.govorganic-chemistry.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds). For this compound, COSY would show correlations between adjacent protons on the naphthalene ring and, importantly, between the methine proton and the acetylenic proton.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atoms they are attached to. This technique allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already assigned, proton in the ¹H NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different fragments of the molecule. For instance, an HMBC spectrum would show a correlation from the methine proton to the carbons of the naphthalene ring and to the acetylenic carbons, confirming the connectivity of the entire molecule.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally fragile molecules like amines. In ESI-MS, the sample is ionized by creating a fine spray of charged droplets. For this compound (C₁₃H₁₃N), ESI-MS in positive ion mode would be expected to show a prominent signal for the protonated molecule [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of a molecule, as the measured mass can be matched to a unique combination of atoms. For this compound, HRMS would be used to confirm its elemental composition of C₁₃H₁₃N.

Table 3: Expected Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected Ion | Calculated Exact Mass (m/z) |

|---|---|---|---|

| ESI-MS | Positive | [M+H]⁺ | 184.1121 |

| HRMS | Positive (ESI) | [M+H]⁺ | 184.1121 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, characteristic vibrational frequencies of specific bonds can be determined. In the case of this compound, IR spectroscopy is crucial for confirming the presence of the key amine and alkyne functionalities.

The IR spectrum of a terminal alkyne, such as the propargyl group in the target molecule, exhibits a sharp absorption band for the C≡C stretch, typically appearing in the range of 2100-2260 cm⁻¹. pearson.commaricopa.edulibretexts.org Additionally, the C-H stretch of the terminal alkyne (≡C-H) gives rise to a sharp and intense peak at approximately 3300 cm⁻¹. pearson.commaricopa.edulibretexts.org

The secondary amine (-NH) group in this compound is characterized by an N-H stretching vibration that appears in the 3300-3500 cm⁻¹ region. pearson.commaricopa.edulibretexts.org This absorption is typically of medium intensity and can sometimes be broad. maricopa.edulibretexts.org The presence of both the sharp ≡C-H stretch and the N-H stretch in the same general region of the spectrum requires careful interpretation.

Furthermore, the naphthalene moiety will present characteristic C=C stretching absorptions for the aromatic ring at approximately 1600 cm⁻¹ and in the 1430-1500 cm⁻¹ range. maricopa.edulibretexts.org The C-H stretching vibrations of the aromatic and alkane parts of the molecule are also observable, typically in the 2850-3100 cm⁻¹ range. maricopa.edulibretexts.org The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule as a whole. maricopa.edulibretexts.org

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H stretch | ~3300 | Sharp, Strong |

| C≡C stretch | 2100-2260 | Sharp, Weak to Medium | |

| Secondary Amine | N-H stretch | 3300-3500 | Medium, sometimes broad |

| Aromatic Ring | C=C stretch | ~1600 and 1430-1500 | Medium to Strong |

| Aromatic C-H stretch | 3000-3100 | Medium | |

| Alkane | C-H stretch | 2850-2950 | Medium |

X-ray Diffraction (XRD) for Solid-State Structure Determination

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The diffraction pattern produced is a result of the constructive interference of the X-rays scattered by the electron clouds of the atoms in the crystal. By analyzing the positions and intensities of the diffraction spots, a detailed electron density map can be generated, from which the atomic positions are determined. mdpi.com

For a related naphthalene-containing compound, naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate, single-crystal XRD analysis revealed a monoclinic crystal system with the space group P21/c. mdpi.comresearchgate.net The study also determined the dihedral angles between the naphthalene system and other parts of the molecule. mdpi.comresearchgate.net Similar detailed structural information would be expected from an XRD analysis of this compound, provided a suitable single crystal can be grown. Powder XRD can also be used to characterize the crystalline form of the bulk material. researchgate.net

Chromatographic Techniques for Purification and Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. For the synthesis and analysis of this compound, several chromatographic methods are essential.

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. scientificlabs.co.uknih.govresearchgate.net A small amount of the reaction mixture is spotted onto a TLC plate, which is a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, typically silica (B1680970) gel. nih.goviitg.ac.in The plate is then placed in a sealed chamber with a solvent or solvent mixture (the mobile phase), which moves up the plate by capillary action.

As the solvent moves, the components of the reaction mixture travel up the plate at different rates depending on their affinity for the stationary phase and their solubility in the mobile phase. iitg.ac.in By comparing the spots of the reaction mixture with those of the starting materials, the consumption of reactants and the formation of the product can be visualized, often under UV light. nih.govrsc.org TLC is also invaluable for analyzing the fractions collected during column chromatography. researchgate.net

Column chromatography is a preparative technique used to separate and purify individual chemical compounds from a mixture. mdpi.comresearchgate.net The stationary phase, typically silica gel, is packed into a vertical glass column. The crude reaction mixture is loaded onto the top of the column, and a solvent (the eluent) is passed through the column.

The components of the mixture move through the column at different rates based on their differing affinities for the stationary and mobile phases, leading to their separation into bands. researchgate.net For naphthalene derivatives, a common mobile phase is a mixture of hexane (B92381) and ethyl acetate. researchgate.net The separated components are then collected in fractions as they exit the column. The purity of these fractions is often checked by TLC. rsc.org

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify the components in a mixture. It is a highly improved form of column chromatography where the solvent is forced through the column under high pressure, leading to faster and more efficient separations. uci.edu

For the purity assessment of aromatic amines like this compound, reversed-phase HPLC is commonly employed. epa.gov In this mode, the stationary phase is nonpolar (e.g., a C18-modified silica gel), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and a buffer. epa.govrdd.edu.iqijsrst.com The components are separated based on their hydrophobicity, with more nonpolar compounds being retained longer on the column.

The separated components are detected as they elute from the column, typically by a UV detector, generating a chromatogram that shows peaks corresponding to each component. uci.edu The area of each peak is proportional to the concentration of that component, allowing for the quantitative determination of the purity of the sample. HPLC methods can be developed to achieve baseline separation of the target compound from any impurities. nih.gov

Q & A

Basic: What synthetic routes are recommended for preparing 1-(Naphthalen-2-yl)prop-2-yn-1-amine?

Methodological Answer:

A common approach involves nucleophilic substitution or reductive amination. For example:

- Propargylamine introduction : React 2-naphthaldehyde with propargylamine under reductive conditions (e.g., NaBH4 or H₂/Pd-C) to form the secondary amine.

- Alkyne functionalization : Use propargyl bromide with a 2-naphthyl precursor in the presence of a base (K₂CO₃) in polar aprotic solvents like DMF. Optimize reaction time and temperature (e.g., 60–80°C) to enhance yield .

- Catalytic systems : Copper(I) iodide (CuI) can catalyze alkyne-amine coupling reactions, improving regioselectivity .

Advanced: How can contradictory crystallographic data for this compound be resolved during structural determination?

Methodological Answer:

- Software refinement : Use SHELXL for high-resolution refinement, and validate with tools like PLATON to detect twinning or disorder .

- Cross-validation : Compare X-ray data with spectroscopic results (e.g., ¹H/¹³C NMR for bond connectivity, IR for functional groups). For ambiguous regions, employ density functional theory (DFT) calculations to model electron density .

- Data collection : Ensure high-resolution (<1.0 Å) synchrotron data to reduce noise and improve model accuracy.

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR : ¹H NMR to identify amine protons (δ 1.5–3.0 ppm) and alkyne protons (δ 2.0–3.0 ppm). ¹³C NMR confirms the sp-hybridized alkyne carbons (δ 70–85 ppm) and aromatic naphthalene signals .

- IR : Detect N-H stretches (~3300 cm⁻¹) and C≡C vibrations (~2100 cm⁻¹).

- Mass spectrometry : ESI-MS or EI-MS to verify molecular weight (calc. for C₁₃H₁₁N: 181.09 g/mol).

- X-ray diffraction : Resolve stereochemistry and packing motifs .

Advanced: How does the propargylamine group influence reactivity in bioorthogonal applications?

Methodological Answer:

- Click chemistry : The terminal alkyne enables Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation. Optimize solvent (t-BuOH/H₂O) and catalyst loading (1–5 mol% CuSO₄/NaAsc) to minimize copper-induced toxicity .

- Strain-promoted reactions : For copper-free applications, use dibenzocyclooctyne (DBCO) derivatives to target azide-functionalized biomolecules.

- Kinetic studies : Monitor reaction progress via HPLC or fluorescence quenching assays.

Basic: What are key considerations for in vitro toxicity assessment of this compound?

Methodological Answer:

- Cell viability : Conduct MTT assays on human hepatoma (HepG2) or lung (A549) cell lines, using IC₅₀ values to quantify cytotoxicity .

- Genotoxicity : Perform Ames tests (with/without S9 metabolic activation) to assess mutagenicity in Salmonella typhimurium strains TA98 and TA100 .

- Oxidative stress : Measure reactive oxygen species (ROS) generation using DCFH-DA fluorescence in primary macrophages.

Advanced: How can oxidative degradation be mitigated in stability studies?

Methodological Answer:

- Storage conditions : Store at –20°C under argon, with desiccants to prevent hydrolysis.

- Antioxidants : Add butylated hydroxytoluene (BHT, 0.01–0.1% w/v) to formulations.

- Analytical monitoring : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to track degradation products. Accelerated stability testing (40°C/75% RH for 6 months) predicts shelf-life per ICH Q1A guidelines .

Advanced: What computational methods support the design of derivatives with enhanced MAO inhibition?

Methodological Answer:

- Docking studies : Use AutoDock Vina to model interactions with MAO-B active sites (PDB ID: 2V5Z). Prioritize derivatives with hydrogen bonds to FAD or Tyr435.

- QSAR modeling : Train models on IC₅₀ data from analogues (e.g., propargylamine-based inhibitors) to predict substituent effects on potency .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue flexibility.

Basic: How is the compound’s purity validated post-synthesis?

Methodological Answer:

- Chromatography : Analytical HPLC (≥95% purity) with UV detection at 254 nm.

- Elemental analysis : Match experimental C/H/N percentages to theoretical values (±0.4% tolerance).

- Melting point : Compare observed range (e.g., 120–122°C) to literature data to detect impurities.

Advanced: What strategies improve enantiomeric resolution for chiral derivatives?

Methodological Answer:

- Chiral chromatography : Use Chiralpak IA/IB columns with hexane/isopropanol gradients.

- Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica Lipase B) to separate enantiomers .

- Circular dichroism (CD) : Verify enantiopurity by comparing experimental CD spectra to simulated data.

Basic: What are the environmental impact assessment protocols for this compound?

Methodological Answer:

- Aquatic toxicity : Follow OECD 201/202 guidelines using Daphnia magna (48-h EC₅₀) and Danio rerio (96-h LC₅₀) .

- Biodegradation : Perform OECD 301B tests (CO₂ evolution) to assess microbial breakdown.

- Bioaccumulation : Calculate logP (e.g., using ACD/Labs) to predict octanol-water partitioning; values >3 indicate high bioaccumulation risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.